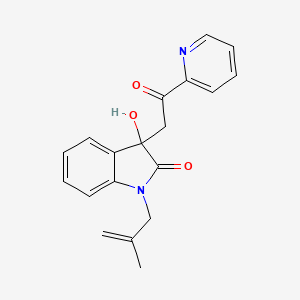![molecular formula C15H21N3OS B5349309 N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5349309.png)
N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years. It is a psychoactive compound that is often used as a recreational drug due to its ability to mimic the effects of THC, the active ingredient in marijuana. However, its chemical structure and mechanism of action are different from THC, which makes it a unique compound with potential scientific research applications.
Mecanismo De Acción
N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide acts as a partial agonist of the CB1 and CB2 cannabinoid receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation results in the psychoactive effects of this compound, including euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, as well as to have neuroprotective effects. It has also been shown to have anxiolytic and antidepressant effects. However, these effects have not been extensively studied in humans, and more research is needed to determine their safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the role of this receptor in various processes. Another advantage is that it is a synthetic compound, which allows for precise control of its chemical structure and purity. However, one limitation is that it is a psychoactive compound, which makes it difficult to use in some experiments. Another limitation is that its safety and efficacy in humans have not been extensively studied, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for research on N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide. One direction is to study its potential as a treatment for various neurological and psychiatric disorders, such as pain, anxiety, and depression. Another direction is to develop new drugs that target the cannabinoid receptors based on the chemical structure of this compound. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to its approval for clinical use.
Métodos De Síntesis
N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide is synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 1-pentyl-3-(1-naphthoyl)indole with methyl iodide to form 1-(5-methyl-2-thienyl)-2-(N-methyl-N-propylamino)butane. This intermediate is then reacted with 4-chloropyrazole-5-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide has potential scientific research applications due to its ability to activate cannabinoid receptors in the brain. These receptors are involved in various physiological and pathological processes, including pain regulation, inflammation, and neurodegeneration. This compound can be used to study the role of these receptors in these processes and to develop new drugs that target these receptors.
Propiedades
IUPAC Name |
N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-5-7-18-9-13(12(3)16-18)15(19)17(4)10-14-11(2)6-8-20-14/h6,8-9H,5,7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQJDKBPSUUFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)N(C)CC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5349226.png)

![1-[4-(4-chlorophenyl)butanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5349238.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5349245.png)
![2-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5349259.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349262.png)
![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B5349270.png)
![ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5349272.png)
![7-(3-chlorophenyl)-4-[(2-methylpyrimidin-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5349281.png)
![N-(3-phenylpropyl)-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5349295.png)
![4-[4-(2-methoxy-1-methylethyl)-1-piperidinyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5349302.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5349310.png)
![3-[(dimethylamino)methyl]-1-[(3,4,5-trimethoxyphenyl)acetyl]-3-piperidinol](/img/structure/B5349317.png)
![7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B5349346.png)